1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a piperazine moiety at position 5. The piperazine ring is further modified with a 3-chlorobenzenesulfonyl group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
7-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O3S/c1-32-17-6-3-5-16(13-17)29-21-19(25-26-29)20(23-14-24-21)27-8-10-28(11-9-27)33(30,31)18-7-2-4-15(22)12-18/h2-7,12-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIGBQKDULGROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects.
Chemical Structure and Synthesis
The compound features a piperazine core substituted with a triazolo-pyrimidine moiety and a chlorobenzenesulfonyl group. The synthesis typically involves multi-step reactions, including coupling reactions that yield the final product with high purity. Spectroscopic methods such as NMR and IR are often employed to confirm the structure of the synthesized compound.
Anticancer Properties
Research indicates that derivatives of compounds containing the triazole and pyrimidine structures exhibit significant anticancer activity. For instance, similar compounds have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. In studies, certain derivatives exhibited over 70% inhibition of cell proliferation compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | % Inhibition | Reference |
|---|---|---|---|
| N-(1H-benzimidazo-2-yl)-2-(1H-benzimidazo-2-ylamino)acetamide | MCF-7 | 95% | |
| Compound A | A549 | 77% | |
| Compound B | HeLa | 60% |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar triazole derivatives have demonstrated significant antibacterial activity against strains such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 50 µg/mL in various studies, indicating effective antimicrobial potential .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | Enterococcus faecalis | 12.5 | |
| Compound D | Staphylococcus aureus | 25 |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds with similar structures have been shown to intercalate DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in cancer cells, leading to cell death through apoptosis.
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic pathways critical for cell survival.
Case Studies
In a notable study involving a series of triazole derivatives, researchers found that modifications to the phenyl ring significantly affected both anticancer and antimicrobial activities. For example, the introduction of methoxy groups enhanced the efficacy against specific cancer cell lines while maintaining low toxicity towards human erythrocytes .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. For instance, the synthesis of derivatives similar to 1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. These findings suggest that the compound could serve as a lead for developing novel anticancer agents .
Anti-inflammatory Properties
Compounds with a triazole structure have been reported to possess anti-inflammatory effects. Studies demonstrated that similar derivatives can inhibit key inflammatory mediators, which could position 1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine as a potential therapeutic agent for inflammatory diseases .
Synthesis and Derivative Development
The synthesis of 1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the triazole and pyrimidine rings followed by sulfonation to introduce the benzenesulfonyl group .
Case Study 1: Anticancer Evaluation
In one notable study, derivatives of similar triazole-pyrimidine compounds were evaluated against several cancer cell lines using MTT assays. The results indicated significant cytotoxic effects at micromolar concentrations, with some derivatives exhibiting selectivity towards specific cancer types .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory potential of triazole-containing compounds showed that they could reduce the levels of pro-inflammatory cytokines in vitro. This suggests that 1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine could be further developed as an anti-inflammatory drug candidate .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features of the target compound and analogs from the evidence:
Key Observations:
Triazolo[4,5-d]pyrimidine Core Modifications: The target compound shares its core with derivatives in and . Compounds in with thio-propanol or cyclopentane-triol substituents exhibit antiplatelet and antibacterial activity, suggesting the core’s versatility in therapeutic targeting .
Sulfonyl Group Variations: The 3-chlorobenzenesulfonyl group in the target compound differs from the propane-sulfonyl group in . Piperazine derivatives with toluenesulfonyl groups () lack the triazolo-pyrimidine core but demonstrate the sulfonyl group’s role in modulating solubility and metabolic stability .
Substituent Effects on Bioactivity: highlights that substituents like difluorophenyl cyclopropyl and thio-propanol significantly influence antiplatelet activity. The target compound’s 3-methoxyphenyl group may similarly modulate selectivity for adenosine receptors or other targets .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity (LogP): The 3-methoxyphenyl group (electron-donating) likely increases logP compared to electron-withdrawing groups (e.g., 4-chlorophenoxy in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
